
(E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol, commonly referred to as TFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Selective Fluorescent "Turn On" Chemo-Sensing
Salicylaldehyde-based hydrazones, similar in structure to (E)-2-((2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)phenol, have demonstrated significant potential in selective fluorescent "turn on" chemo-sensing of Al³⁺ ions. These compounds show enhanced emission in the presence of Al³⁺, with specific hydrazones exhibiting a 70-fold increase in fluorescence, indicating high selectivity towards Al³⁺ over other common metal ions. Such properties are crucial for the development of sensitive detection methods for aluminum in various contexts, including environmental monitoring and biological systems. The study also explored the application of these compounds in living cells imaging, highlighting their importance in monitoring Al³⁺ in biological samples (Rahman et al., 2017).
Corrosion Inhibition
Research has also focused on the use of Schiff bases, structurally related to the compound , as effective corrosion inhibitors for metals in acidic environments. These compounds, including some newly synthesized phenolic Schiff bases, have been characterized and tested for their ability to protect carbon steel against corrosion in an acidic medium containing chloride. The results indicate that these Schiff bases act predominantly on cathodic sites, enhancing their adsorption efficiency and providing significant protection against corrosion. Such findings underscore the potential of these compounds in extending the lifespan of metal structures exposed to corrosive environments (El-Lateef et al., 2015).
Molecular Sensing and Detection
Further research has shown that similar Schiff-base compounds exhibit aggregation-induced emission (AIE) properties, making them effective for sensitive detection of fluoride ions. These compounds change their emission color upon interaction with fluoride ions, enabling their use as highly sensitive fluorescent sensors. This capability is particularly valuable in environmental and health-related applications where fluoride detection is crucial (Alam et al., 2016).
Electrochemical and Quantum Studies
The electrochemical behavior and theoretical quantum approaches have been applied to understand the interaction between similar Schiff bases and metal surfaces, demonstrating their potential in mitigating corrosion. These studies provide insights into the molecular structure and inhibition mechanisms, offering a foundation for developing more effective corrosion inhibitors based on Schiff base compounds (Hegazy et al., 2012).
Eigenschaften
IUPAC Name |
2-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-5-6-12(17-8-10)19-18-7-9-3-1-2-4-11(9)20/h1-8,20H,(H,17,19)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKPTUHPOLYREY-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

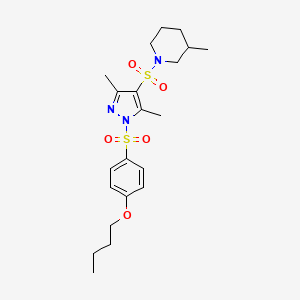
![8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one](/img/structure/B2659612.png)
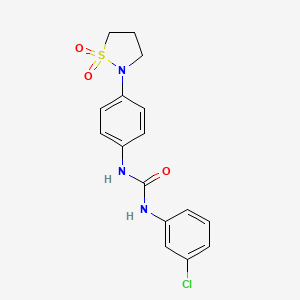
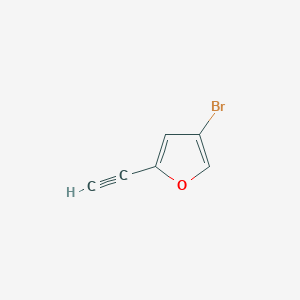
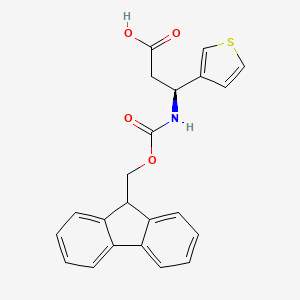
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659616.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2659618.png)
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659620.png)
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)

![N-[(2-Methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]hydroxylamine](/img/structure/B2659625.png)
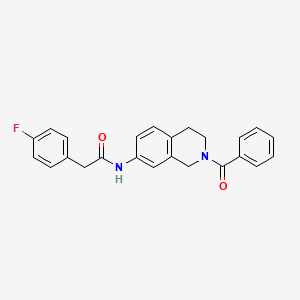
![(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2659627.png)